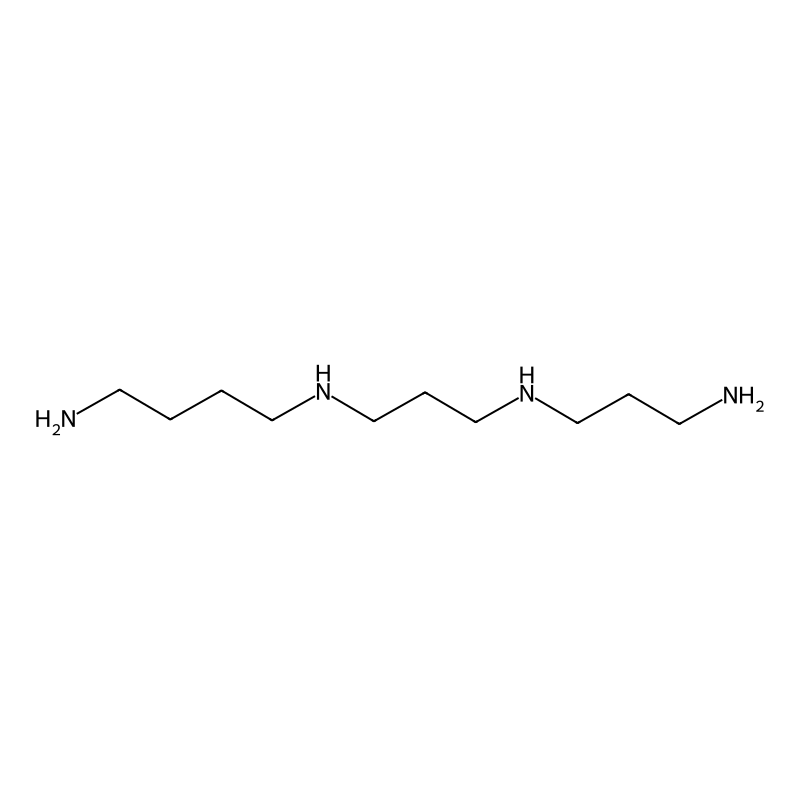Thermospermine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organ Development and Stress Responses in Marchantia Polymorpha
Scientific Field: Plant Physiology
Application Summary: Thermospermine is involved in organ development and stress responses in Marchantia Polymorpha, a liverwort. .
Methods of Application: The study focused on MpACL5, a gene in Marchantia Polymorpha, that rescued the dwarf phenotype of the acl5 mutant in Arabidopsis. .
Results: In the Mp acl5 mutants, severe growth retardation was observed in the vegetative organ, thallus, and the sexual reproductive organ, gametangiophore. The mutant gametangiophores exhibited remarkable morphological defects such as short stalks, fasciation and indeterminate growth. Two gametangiophores fused together, and new gametangiophores were often initiated from the old ones. .
Control of Xylem Vessel Proliferation
Scientific Field: Plant Biology
Application Summary: Thermospermine plays a key role in the negative control of the proliferation of xylem vessels
Methods of Application: The study used acl5 and its suppressor mutants that recover the growth without thermospermine
Results: Thermospermine enhances the translation of specific mRNAs that contain a conserved upstream open-reading-frame (uORF) in the 5’ leader region
Repression of Xylem Differentiation
Scientific Field: Plant Physiology
Application Summary: Thermospermine remarkably represses xylem differentiation in the root of seedlings.
Methods of Application: The study used a mutant defective in the biosynthesis of thermospermine, acaulis5 (acl5), which shows a dwarf phenotype with excess xylem vessels in Arabidopsis thaliana.
Regulation of Secondary Wall Biosynthesis
Scientific Field: Plant Biology
Application Summary: Thermospermine modulates the expression of auxin-related genes and regulates secondary wall biosynthesis in fibers and vessels in stems.
Methods of Application: The study used a mutant that showed increased transcript levels of MYB46, a key player in the regulation of secondary wall biosynthesis.
Control of Wood Biomass Production
Scientific Field: Forestry and Plant Biology
Application Summary: Thermospermine is a novel type of plant growth regulator and may serve in the control of wood biomass production.
Methods of Application: The study used acl5 and its suppressor mutants that recover the growth without thermospermine.
Thermospermine is a polyamine compound, structurally a 1,12-diamino-4,8-diazadodecane, and a structural isomer of spermine. It is synthesized from spermidine through the enzymatic action of thermospermine synthase, which catalyzes the transfer of an aminopropyl group to spermidine. This compound has been identified in various organisms, including plants like Ginkgo biloba and algae such as Chlamydomonas reinhardtii, indicating its evolutionary significance in the plant kingdom .
Thermospermine's mechanism of action in plants is an active area of research. Studies suggest it plays a role in regulating xylem development, the water transport system in plants []. Thermospermine appears to suppress auxin-induced xylem differentiation, leading to proper xylem vessel formation. Additionally, research suggests thermospermine might be involved in stress responses in plants, although its role is distinct from spermine's []. Thermospermine might influence gene expression through its interaction with specific messenger RNA sequences [].
The biosynthesis of thermospermine involves several key reactions:
- Decarboxylation of Ornithine: Ornithine is converted to putrescine through the action of ornithine decarboxylase.
- Formation of Spermidine: Putrescine is subsequently converted to spermidine via spermidine synthase.
- Synthesis of Thermospermine: Finally, spermidine is transformed into thermospermine by thermospermine synthase, which utilizes S-adenosylmethioninamine as a cofactor .
Thermospermine exhibits several biological activities:
- Regulation of Xylem Differentiation: It plays a crucial role in suppressing auxin-inducible xylem differentiation, which is vital for plant vascular development .
- Stress Response: Unlike its isomer spermine, which is involved in stress responses in angiosperms, thermospermine's role appears more specialized in developmental processes rather than direct stress mitigation .
- Gene Expression Modulation: Thermospermine can influence the expression of genes involved in polyamine metabolism, indicating its regulatory function within plant cells .
Synthesis methods for thermospermine include:
- Biological Synthesis: The primary method involves enzymatic pathways utilizing thermospermine synthase in organisms capable of producing it naturally.
- Chemical Synthesis: Recent studies have explored chemical synthesis pathways, including solid-phase synthesis techniques that allow for efficient production on a larger scale .
Thermospermine has potential applications in various fields:
- Agriculture: Its role in regulating xylem differentiation can be leveraged to enhance plant growth and development under specific conditions.
- Biotechnology: Understanding its biosynthesis and function could lead to biotechnological applications in crop improvement and stress resilience.
Thermospermine shares structural similarities with several polyamines. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Spermine | 1,4-diaminobutane derivative | Involved in stress responses; more prevalent in angiosperms |
| Spermidine | 1,3-diaminopropane derivative | Precursor to both spermine and thermospermine; plays roles in cell growth |
| Norspermine | 1,3-diaminopropane derivative | Lacks one aminopropyl group; has distinct biological roles |
Thermospermine's uniqueness lies in its specific regulatory functions related to xylem differentiation and its evolutionary significance as an ancestral phytohormone . Unlike spermine and spermidine, which are more widely studied for their roles in stress responses and growth regulation, thermospermine appears to have a more specialized function within certain plant species.








